molecular formula C15H11BrN2O B304636 (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

(6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B304636
M. Wt: 315.16 g/mol
InChI Key: HXMNRHUPXBFEOW-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of pyrazolone derivatives and exhibits various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Studies have shown that (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one exhibits various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It also inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. Furthermore, (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has been shown to possess antioxidant properties and can scavenge free radicals. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is its potential use in the treatment of various diseases. This compound exhibits anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the development of new drugs. Furthermore, (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has been found to possess antioxidant properties, which can be useful in the treatment of oxidative stress-related diseases. However, one of the limitations of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one. One of the directions is the development of new drugs based on this compound. (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one exhibits anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. Furthermore, the antioxidant properties of this compound can be useful in the treatment of oxidative stress-related diseases. Another direction is the investigation of the mechanism of action of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one. Further studies are needed to fully understand how this compound exerts its biological activities. Additionally, the development of new synthetic methods for (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can help to overcome its poor solubility in water and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves the condensation of 4-bromo-2,6-dimethylphenol and 2-phenyl-3-amino-1H-pyrazole-4-carbaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has been the subject of extensive scientific research due to its potential biological activities. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been found to possess antioxidant properties and can scavenge free radicals. Furthermore, (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

(6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

(6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,17H/b14-13-

InChI Key

HXMNRHUPXBFEOW-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2/C(=C\3/C=C(C=CC3=O)Br)/C=CN2

SMILES

C1=CC=C(C=C1)N2C(=C3C=C(C=CC3=O)Br)C=CN2

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=C(C=CC3=O)Br)C=CN2

Origin of Product

United States

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